molecular formula C13H11N3O5 B14204037 4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid CAS No. 922712-68-3

4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid

Katalognummer: B14204037
CAS-Nummer: 922712-68-3
Molekulargewicht: 289.24 g/mol
InChI-Schlüssel: GQRMKYVMZAFTCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxy group, a nitrophenyl group, and a hydrazinyl group attached to a benzoic acid core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-nitrophenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure the complete formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of raw materials, precise control of reaction conditions, and the use of advanced techniques such as chromatography to isolate and purify the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the nitrophenyl group may participate in redox reactions, generating reactive oxygen species that can induce cellular damage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both a hydroxy and a nitrophenyl group allows for diverse chemical modifications and applications in various fields of research .

Eigenschaften

CAS-Nummer

922712-68-3

Molekularformel

C13H11N3O5

Molekulargewicht

289.24 g/mol

IUPAC-Name

4-hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid

InChI

InChI=1S/C13H11N3O5/c17-12-6-5-8(13(18)19)7-10(12)15-14-9-3-1-2-4-11(9)16(20)21/h1-7,14-15,17H,(H,18,19)

InChI-Schlüssel

GQRMKYVMZAFTCP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)NNC2=C(C=CC(=C2)C(=O)O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.